N,N'-1,3-Phenylenedimaleimide

Catalog No.
S537397
CAS No.
3006-93-7
M.F
C14H8N2O4
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-1,3-Phenylenedimaleimide

CAS Number

3006-93-7

Product Name

N,N'-1,3-Phenylenedimaleimide

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H

InChI Key

IPJGAEWUPXWFPL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O

Solubility

Soluble in DMSO

Synonyms

N,N'-1,3-Phenylenedimaleimide

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O

Description

The exact mass of the compound N,N'-1,3-Phenylenedimaleimide is 268.0484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19639. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Heat resistance

    PDM exhibits excellent thermal stability, making it a potential candidate for high-temperature applications. Source: ChemicalBook:

  • Crosslinking agent

    PDM can form covalent bonds with polymers, acting as a curing agent. This property is valuable in the development of thermoset resins and composites for various industrial applications. Source: Sigma-Aldrich:

  • Adhesion promotion

    PDM can improve adhesion between rubber and substrates like tire cords. This enhanced adhesion leads to improved mechanical properties of rubber products. Source: ChemicalBook:

Research efforts are ongoing to explore the potential of N,N'-1,3-Phenylenedimaleimide in various scientific fields, including:

  • Development of high-performance polymers

    Researchers are investigating the use of PDM as a crosslinking agent in the synthesis of heat-resistant and flame-retardant polymers.

  • Adhesive formulations

    Studies are exploring the potential of PDM to improve adhesion strength and durability in various bonding applications.

  • Composite materials

    N,N'-1,3-Phenylenedimaleimide is being examined as a component in composite materials to enhance their mechanical properties and thermal stability.

N,N'-1,3-Phenylenedimaleimide is an organic compound with the molecular formula C14H8N2O4C_{14}H_{8}N_{2}O_{4} and a molecular weight of approximately 268.22 g/mol. This compound is characterized by the presence of two maleimide groups attached to a phenylene ring, making it part of the class of bismaleimides. It is known for its high thermal stability and excellent mechanical properties, which make it suitable for various industrial applications, particularly in the field of polymer chemistry and composite materials .

Typical of maleimides:

  • Diels-Alder Reactions: It can participate in Diels-Alder cycloadditions due to the reactive double bonds in the maleimide groups.
  • Polymerization: The compound can polymerize with other compounds, forming thermosetting resins that are useful in high-performance applications.
  • Hydrolysis: Under certain conditions, it may hydrolyze to form maleic acid and phenylenediamine .

The biological activity of N,N'-1,3-Phenylenedimaleimide has been studied with respect to its toxicity and potential health effects:

  • Toxicity: Acute toxicity studies have shown that this compound has an LD50 (lethal dose for 50% of the population) of approximately 250 mg/kg in mice and 1,370 mg/kg in rats when administered orally .
  • Irritation and Sensitization: It is classified as a skin irritant and a skin sensitizer, indicating that it may cause allergic reactions upon contact with skin .

The synthesis of N,N'-1,3-Phenylenedimaleimide typically involves the reaction of m-phenylenediamine with maleic anhydride. A common method includes the following steps:

  • Dissolution: m-Phenylenediamine is dissolved in ethyl acetate.
  • Addition of Maleic Anhydride: Maleic anhydride is added to the solution while maintaining a temperature between 40°C and 50°C.
  • Reaction Time: The mixture is allowed to react for 0.5 to 3 hours.
  • Phase Transfer Catalyst: A phase transfer catalyst (such as polyethylene glycol) is added, followed by acetic anhydride.
  • Final Steps: The reaction mixture is heated again for an additional 0.5 to 3 hours, after which solvents are evaporated, and the product is isolated through centrifugation and drying .

N,N'-1,3-Phenylenedimaleimide finds applications in various fields:

  • Composite Materials: It is used as a matrix material in high-performance composites due to its thermal stability and mechanical properties.
  • Adhesives: The compound serves as a component in adhesives that require high strength and resistance to heat.
  • Coatings: It is utilized in coatings that need durability under extreme conditions .

Interaction studies involving N,N'-1,3-Phenylenedimaleimide focus on its reactivity with other chemical species:

  • Reactivity with Amines: The compound can react with amines to form cross-linked networks, enhancing material properties.
  • Compatibility with Polymers: Studies have shown that it can be blended with various polymers to improve their thermal and mechanical properties .

Several compounds share structural similarities with N,N'-1,3-Phenylenedimaleimide. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N'-BismaleimidobenzeneBismaleimideHigher thermal stability than typical maleimides
N,N'-DiethylmaleimideMaleimideLower melting point; less stable than phenylenedimide
N,N'-Phenylene bisacrylamideBisacrylamideUsed primarily in polymerization processes
N,N'-Bis(2-hydroxyethyl)maleimideHydroxyethyl maleimideFunctionalized for better solubility

N,N'-1,3-Phenylenedimaleimide stands out due to its exceptional thermal stability and mechanical strength compared to these similar compounds, making it particularly valuable in high-performance applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder; WetSolid

XLogP3

0.2

Exact Mass

268.0484

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MD8KF155CT

GHS Hazard Statements

Aggregated GHS information provided by 853 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 853 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 846 of 853 companies with hazard statement code(s):;
H302 (94.09%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (85.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (12.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (12.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (98.23%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

3006-93-7

Wikipedia

N,N'-1,3-phenylenedimaleimide

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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